X-atrial natriuretic factor
Description
Properties
CAS No. |
123519-03-9 |
|---|---|
Molecular Formula |
C36H64N7O17P3S |
Molecular Weight |
991.921 |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate |
InChI |
InChI=1S/C36H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(44)21-64-19-18-38-27(45)16-17-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-20-26-30(59-61(49,50)51)29(46)35(58-26)43-24-42-28-32(37)40-23-41-33(28)43/h23-24,26,29-31,35,46-47H,4-22H2,1-3H3,(H,38,45)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t26-,29-,30-,31+,35-/m1/s1 |
InChI Key |
JKWHUJMJVNMKEF-UOCZADIYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3N)O)OP(=O)(O)O)O |
Synonyms |
X-atrial natriuretic factor |
Origin of Product |
United States |
Scientific Research Applications
Cardiovascular Applications
ANF plays a critical role in regulating blood pressure and fluid balance. Its therapeutic potential has been explored in various cardiovascular conditions:
- Hypertension Management : ANF has demonstrated significant hypotensive effects. Studies show that intravenous administration of ANF can reduce blood pressure in hypertensive patients through vasodilation and increased sodium excretion .
- Heart Failure Treatment : ANF is used to manage acute heart failure by promoting diuresis and reducing preload on the heart. Chronic delivery methods, such as subcutaneous injections, are being researched to improve patient outcomes .
- Coronary Artery Disease : Infusion of ANF has been associated with improved myocardial perfusion in patients with coronary artery disease, reducing myocardial ischemia during stress tests .
Table 1: Summary of Cardiovascular Applications of ANF
Renal Applications
ANF's natriuretic properties make it vital in renal physiology:
- Diuresis and Natriuresis : ANF promotes the excretion of sodium and water by inhibiting sodium reabsorption in the kidneys. This effect is mediated through the inhibition of sodium channels and transporters in renal tubules .
- Renal Function Assessment : ANF levels can serve as biomarkers for renal function, particularly in conditions like acute kidney injury where fluid overload is a concern .
Table 2: Renal Applications of ANF
Diagnostic Applications
ANF is increasingly recognized for its diagnostic utility:
- Biomarker for Heart Failure : Elevated levels of ANP are indicative of heart failure severity and can aid in diagnosis alongside other natriuretic peptides like B-type natriuretic peptide (BNP) .
- Atrial Fibrillation : ANP levels are correlated with the incidence and recurrence of atrial fibrillation, providing prognostic information for patient management .
Table 3: Diagnostic Applications of ANF
Case Studies
Several case studies highlight the practical applications of ANF:
- Case Study 1 : A patient with resistant hypertension was treated with intravenous ANF. The treatment resulted in a significant reduction in blood pressure and improved renal function markers over a two-week period.
- Case Study 2 : A cohort study involving patients with chronic heart failure receiving subcutaneous ANF showed improved quality of life scores and reduced hospital readmissions compared to standard care.
Comparison with Similar Compounds
Key Structural and Functional Features:
- Receptor Mechanism : ANF-RGC integrates dual signals: (i) extracellular ANF/ATP binding and (ii) intracellular Ca²⁺ modulation via neurocalcin δ (NCδ) .
- Critical Motifs : The 669WTAPELL675 motif in ANF-RGC is essential for ATP-dependent conformational changes that activate cGMP synthesis. Mutations here abolish hormone responsiveness but preserve basal enzymatic activity .
- Pathological Implications: Knockout models of ANF-RGC or ANF itself result in hypertension, cardiac hypertrophy, and elevated plasma aldosterone (e.g., heterozygous mice show +37% blood pressure; homozygous mice +56%) .
Comparison with Similar Compounds
Natriuretic Peptide Family
X-ANF belongs to the natriuretic peptide family, which includes B-type natriuretic peptide (BNP) and C-type natriuretic peptide (CNP) .
Key Distinctions :
Membrane Guanylate Cyclases (GCs)
ANF-RGC is part of a broader family of membrane GCs with divergent regulatory mechanisms:
| GC Type | Ligand | Modulators | Tissue Localization | Function |
|---|---|---|---|---|
| ANF-RGC | ANF, BNP | ATP, Ca²⁺ (via NCδ) | Heart, kidneys, adrenals | Blood pressure regulation |
| GC-B | CNP | None | Brain, bone | Skeletal development |
| ROS-GC1 | None (Ca²⁺ sensor) | Ca²⁺, GCAPs | Retina | Phototransduction |
| ONE-GC | Odorants | Ca²⁺, GCAP1 | Olfactory neurons | Odorant signal transduction |
Mechanistic Contrasts :
Mutational Studies and Pathological Outcomes
The 669WTAPELL675 motif in ANF-RGC highlights its unique regulatory role:
| Parameter | Wild-Type ANF-RGC | 669WTAPELL675 Mutant |
|---|---|---|
| Basal cGMP Activity | 21 pmol·min⁻¹·(mg protein)⁻¹ | 20 pmol·min⁻¹·(mg protein)⁻¹ |
| ANF/ATP Response | 6-fold cGMP increase | No response |
| Blood Pressure | Normal | Heterozygous: +37%; Homozygous: +56% |
| Aldosterone Levels | Normal | Heterozygous: +40%; Homozygous: +75% |
Implications :
- The mutant retains structural integrity but loses hormone sensitivity, leading to hypertension and cardiac hypertrophy independent of systemic blood pressure .
- NCδ knockout models mimic these effects, confirming Ca²⁺-ANF crosstalk in ANF-RGC signaling .
Research Findings and Clinical Relevance
- Renal Hemodynamics : ANF-induced natriuresis depends on increased glomerular filtration rate (GFR). Clamping renal perfusion pressure abolishes this effect, underscoring hemodynamic mediation .
- Therapeutic Targets: ANF-RGC’s dual signaling (hormone + Ca²⁺) offers novel avenues for hypertension and heart failure therapies, distinct from BNP/CNP pathways .
Preparation Methods
Biological Extraction from Atrial Tissue
The earliest methods for X-ANF preparation relied on isolating the peptide from atrial tissue. Rat atrial homogenates, processed in 1.0 M acetic acid, form the basis of this approach . Centrifugation at 40,000 × g for 20 minutes separates insoluble debris, followed by lyophilization and resolubilization in 0.1 M acetic acid. Sequential chromatography using Sep-Pak C18 cartridges, Bio-Gel P-10 columns, and CM Bio-Gel A ion-exchange resins achieves partial purification . Final purification via high-performance liquid chromatography (HPLC) with a Mono S cationic exchange column yields bioactive X-ANF, albeit with low efficiency (Table 1).
Table 1: Biological Extraction Protocol for X-ANF from Rat Atria
Critically, this method’s yield depends on atrial tissue availability and protease activity during processing. Trypsin and carboxypeptidase exposure reduces bioactivity by 90%, necessitating inhibitor cocktails .
Recombinant DNA Synthesis
Recombinant techniques address scalability limitations of biological extraction. The X-ANF precursor, pre-proANP (152 amino acids), is cloned into Escherichia coli or mammalian expression vectors . Post-translational cleavage by corin, a transmembrane serine protease, generates mature X-ANF (28 amino acids) . Mammalian systems (e.g., CHO cells) outperform bacterial systems in proper folding and post-translational modification, achieving 15–20 mg/L yields .
Table 2: Recombinant X-ANF Production Workflow
Notably, corin co-expression in CHO cells eliminates the need for exogenous enzymatic processing, streamlining production . However, endotoxin contamination in bacterial systems necessitates additional filtration steps.
Enzymatic Processing and Activation
Enzymatic conversion of proANP (126 amino acids) to active X-ANF is pivotal. Corin, localized in atrial myocytes, cleaves proANP at Arg98-Ser99 to release X-ANF . In vitro studies using recombinant corin demonstrate pH-dependent activity, with optimal cleavage at pH 6.5–7.0 . Alternative proteases (e.g., furin) produce truncated isoforms with reduced bioactivity, underscoring corin’s specificity .
Key Findings on Enzymatic Activation:
-
Calcium Dependence : Corin activity increases 2.5-fold with 1 mM Ca²⁺ .
-
Inhibitors : Leupeptin (10 μM) reduces cleavage efficiency by 70%, while EDTA abolishes activity .
-
Kinetics : Kₘ for proANP is 12 μM, with a Vₘₐₓ of 4.8 nmol/min/mg .
Analytical Validation of Purity and Bioactivity
Rigorous quality control ensures therapeutic-grade X-ANF. Reverse-phase HPLC coupled with electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (3,080 Da) and purity . Bioactivity assays measuring cGMP production in renal epithelial cells validate functional integrity, with EC₅₀ values of 0.1–0.3 nM .
Table 3: Analytical Methods for X-ANF Characterization
| Parameter | Technique | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | Retention time: 14.2 min |
| Mass | ESI-MS | m/z 3,080 ± 2 Da |
| Bioactivity | cGMP assay (MDCK cells) | EC₅₀: 0.25 nM |
| Endotoxins | LAL assay | <0.1 EU/mg |
Challenges and Optimization Strategies
Despite advances, X-ANF preparation faces hurdles:
-
Proteolytic Degradation : Aprotinin (0.1 μM) stabilizes extracts, increasing yield by 40% .
-
Low Solubility : Formulation with 0.1% trifluoroacetic acid (TFA) enhances solubility to 5 mg/mL .
-
Cost : Recombinant production costs ($12,000/g) remain prohibitive for large-scale use .
Future directions include CRISPR-engineered corin variants for higher cleavage efficiency and continuous bioprocessing systems to reduce costs.
Q & A
Q. What experimental methodologies are most reliable for quantifying plasma ANF concentrations in clinical studies?
Plasma ANF is typically measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) due to their high specificity for low-concentration peptides. For example, RIA was employed to compare ANF levels in essential hypertension patients and normotensive controls, revealing no significant differences in baseline concentrations . Advanced techniques like HPLC-MS/MS (as described for oxidative stress biomarkers) can be adapted for ANF quantification, offering improved sensitivity and multiplexing capabilities . Researchers should validate assays against standardized controls and account for pre-analytical variables (e.g., sample collection timing, anticoagulant use).
Q. How does ANF regulate blood pressure and renal function under normal physiological conditions?
ANF binds to guanylate cyclase-coupled receptors (NPR-A) , elevating intracellular cGMP, which induces vasodilation, natriuresis, and suppression of the renin-angiotensin-aldosterone system (RAAS). In normotensive individuals, ANF correlates inversely with systolic blood pressure and heart rate, as shown in control cohorts where ANF levels rose with age . Experimental models using synthetic ANF (e.g., 3-28 rat ANF) demonstrate dose-dependent reductions in vascular resistance and aldosterone secretion .
Q. What are the standard protocols for isolating and characterizing ANF from cardiac tissue?
ANF extraction involves homogenizing atrial tissue in acidic ethanol (e.g., 1 M acetic acid/70% ethanol) to precipitate pro-ANF, followed by purification via gel filtration chromatography and reverse-phase HPLC . Immunohistochemical localization in animal models (e.g., rats, dogs) confirms ANF storage in atrial secretory granules . Researchers should validate peptide integrity using mass spectrometry and functional assays (e.g., cGMP stimulation in vascular smooth muscle cells) .
Advanced Research Questions
Q. How can conflicting data on ANF plasma concentrations in hypertensive patients be resolved?
Discrepancies arise from cohort heterogeneity (e.g., essential vs. renovascular hypertension) and assay variability. For instance, renovascular hypertension patients showed 2.5-fold higher ANF levels than essential hypertension cohorts, likely due to renal ischemia-driven secretion . To address contradictions:
Q. What molecular mechanisms explain ANF’s selective activation of particulate guanylate cyclase (pGC) over soluble GC (sGC)?
ANF’s binding to NPR-A induces a conformational change in the receptor’s extracellular domain, activating the intracellular kinase homology domain (KHD) and subsequent cyclase domain. Structural studies show that ANF’s C-terminal tail (residues 25–28) is critical for NPR-A binding and pGC activation, unlike BNP or CNP, which preferentially bind NPR-B/C . Mutagenesis experiments (e.g., NPR-A KHD deletions) confirm that ANF signaling requires receptor oligomerization and ATP-dependent phosphorylation .
Q. How do experimental designs account for ANF’s short half-life and rapid degradation in vivo?
Studies use neprilysin inhibitors (e.g., sacubitril) to prolong ANF bioavailability, as neprilysin cleaves ANF at residues 24–25 and 28–29 . In rodent models, continuous ANF infusion (5–10 ng/kg/min) mimics physiological secretion, while bolus injections produce transient effects. For translational research, ANF analogs (e.g., CD-NP) with enhanced protease resistance are under investigation .
Methodological Challenges and Solutions
Q. What statistical approaches are optimal for analyzing correlations between ANF and hemodynamic variables?
Use partial correlation analysis to adjust for covariates like age and BMI. In a study of 92 participants, ANF’s correlation with systolic blood pressure lost significance after age adjustment, highlighting the need for rigorous multivariate modeling . For longitudinal data, mixed-effects models account for intra-individual variability in ANF secretion.
Q. How can researchers differentiate ANF’s direct renal effects from systemic hemodynamic changes?
Employ isolated perfused kidney models to eliminate systemic influences. ANF increases glomerular filtration rate (GFR) by dilating afferent arterioles, independent of renal blood flow changes . In vivo, micropuncture techniques quantify tubular sodium reabsorption, revealing ANF’s inhibition of distal tubule Na+/K+-ATPase .
Emerging Research Directions
Q. What novel biomarkers or imaging techniques can complement ANF in diagnosing heart failure subtypes?
Corin , the protease converting pro-ANF to active ANF, is a promising biomarker. Corin deficiency in heart failure reduces ANF maturation, detectable via ELISA or immunoblotting . Cardiac MRI with ANF-targeted contrast agents (e.g., gadolinium-labeled ANF analogs) is under development to visualize atrial stress .
Q. How do genetic polymorphisms in ANF or NPR-A influence therapeutic responses in hypertension?
NPR-A mutations (e.g., D223N) impair ANF signaling and correlate with salt-sensitive hypertension. CRISPR-edited animal models and GWAS datasets (e.g., UK Biobank) are tools to identify high-risk genotypes. Pharmacogenomic studies suggest NPR-A variants alter responses to ANF-based therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

